N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide
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Overview
Description
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a cyanoethyl group, an indene moiety, and a propynyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene moiety is synthesized through cyclization reactions.
Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using propargyl halides under basic conditions.
Attachment of the Cyanoethyl Group: The cyanoethyl group is added through nucleophilic substitution reactions using cyanoethyl halides.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound may be utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group and indene moiety may play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The propynyl group may also contribute to the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds:
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)amino]acetamide: Lacks the propynyl group, which may affect its reactivity and applications.
N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]acetamide: Contains a methyl group instead of a propynyl group, leading to different chemical properties.
Uniqueness: N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential applications compared to similar compounds. This structural feature may enhance its utility in various chemical reactions and scientific research applications.
Properties
IUPAC Name |
N-(2-cyanoethyl)-2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-12-20(13-17(21)19-11-5-10-18)16-9-8-14-6-3-4-7-15(14)16/h1,3-4,6-7,16H,5,8-9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGMLNXYXTLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC(=O)NCCC#N)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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